(R)-5-(Methoxymethyl)oxazolidin-2-one
Overview
Description
®-5-(Methoxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and as chiral auxiliaries in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Methoxymethyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-2-amino-1-methoxyethanol with phosgene or its derivatives under controlled conditions to form the oxazolidinone ring . Another approach involves the use of carbon dioxide as a carbonyl source in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of ®-5-(Methoxymethyl)oxazolidin-2-one often employs continuous flow processes to ensure high yield and purity. The use of environmentally benign solvents and catalysts is preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
®-5-(Methoxymethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications .
Scientific Research Applications
®-5-(Methoxymethyl)oxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-5-(Methoxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction by forming a temporary covalent bond with the substrate. This interaction ensures the formation of the desired enantiomer .
Comparison with Similar Compounds
Similar Compounds
(S)-5-(Methoxymethyl)oxazolidin-2-one: The enantiomer of the compound with similar chemical properties but different stereochemistry.
®-5-(Hydroxymethyl)oxazolidin-2-one: A similar compound with a hydroxyl group instead of a methoxy group.
®-5-(Methoxymethyl)thiazolidin-2-one: A thiazolidinone derivative with sulfur replacing oxygen in the ring.
Uniqueness
®-5-(Methoxymethyl)oxazolidin-2-one is unique due to its specific stereochemistry and the presence of a methoxy group, which influences its reactivity and applications in asymmetric synthesis .
Properties
IUPAC Name |
(5R)-5-(methoxymethyl)-1,3-oxazolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-8-3-4-2-6-5(7)9-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOARDLJYIUVLJ-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CNC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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